molecular formula C14H12N2 B1456824 4,6-Dimethyl-2-phenyl-nicotinonitrile CAS No. 858119-90-1

4,6-Dimethyl-2-phenyl-nicotinonitrile

Cat. No. B1456824
CAS RN: 858119-90-1
M. Wt: 208.26 g/mol
InChI Key: ATMUBRGJIOHNMR-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-2-phenyl-nicotinonitrile” is an organic compound . It is often used as an important intermediate in organic synthesis . It has a variety of uses, such as in drug development for the synthesis of anti-tumor drugs, antiviral drugs, and in pesticide research and development as a synthetic insecticide, fungicide, etc .


Synthesis Analysis

The synthesis of “4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives has been reported in several studies . For instance, new organic derivatives were synthesized through condensation reaction of the key compound 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile . Another study reported the synthesis of related compounds through both electrophilic and Michael addition reactions .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives has been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The research highlighted key interactions, such as π–π stacking and H⋯X contacts, which play a crucial role in the crystal’s inherent stability and characteristics .


Chemical Reactions Analysis

“4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives have been investigated as corrosion inhibitors for C-steel in 1 M HCl at various temperatures (25–45 °C) using chemical and electrochemical methods . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm .

Scientific Research Applications

Molecular Network Stabilization

4,6-Dimethyl-2-phenyl-nicotinonitrile plays a crucial role in the stabilization of molecular networks through intramolecular interactions. Tewari and Dubey (2009) synthesized a compound that demonstrates how the steric hindrance of 4,6-dimethyl-2-phenyl-nicotinonitrile facilitates a gauche conformation via CH-O and CH-π interactions, stabilizing the molecule in the solid state. This study highlights the compound's ability to form a 13-membered cavity through intramolecular interactions, showcasing its potential in molecular engineering and design (Tewari & Dubey, 2009).

Drug Design and Structural Analysis

Dowarah et al. (2020) explored the synthesis and structural analysis of a 4,6-dimethyl-2-phenyl-nicotinonitrile fleximer, investigating its binding affinity towards COX-2 and mGluR2 receptors. Their work, focusing on the fleximer's structural properties through single-crystal X-ray diffraction and Hirshfeld surface analysis, provides insights into the role of molecular flexibility in enhancing noncovalent binding affinities. This study contributes to the understanding of drug-receptor interactions and the design of more effective pharmaceuticals (Dowarah et al., 2020).

Corrosion Inhibition

Research by Fouda et al. (2020) introduced new organic derivatives of 4,6-dimethyl-2-phenyl-nicotinonitrile as corrosion inhibitors for carbon steel in acidic environments. Their study demonstrates the compound's efficacy as a mixed-type corrosion inhibitor, with both electrochemical methods and surface analysis confirming its protective capabilities. The findings suggest potential applications in extending the lifespan of metal structures exposed to corrosive conditions (Fouda et al., 2020).

Photovoltaic Applications

Hemavathi et al. (2019) synthesized a new derivative of 4,6-dimethyl-2-phenyl-nicotinonitrile and evaluated its application in dye-sensitized solar cells (DSSCs). Their study found that the derivative significantly improves the efficiency of DSSCs when used as a co-sensitizer, offering a promising approach to enhancing solar cell performance through molecular design (Hemavathi et al., 2019).

Antioxidant Evaluation

Gouda et al. (2016) conducted a study on the antioxidant properties of some nicotinonitrile derivatives, highlighting the potential of 4,6-dimethyl-2-phenyl-nicotinonitrile in this area. The research emphasizes the compound's role in synthesizing antioxidants, which could have implications for developing treatments targeting oxidative stress-related diseases (Gouda et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

4,6-dimethyl-2-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-8-11(2)16-14(13(10)9-15)12-6-4-3-5-7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMUBRGJIOHNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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